molecular formula C17H14ClNO3S B5151867 2-[2-(4-Chlorophenyl)-1,3-thiazolidine-3-carbonyl]benzoic acid

2-[2-(4-Chlorophenyl)-1,3-thiazolidine-3-carbonyl]benzoic acid

Cat. No.: B5151867
M. Wt: 347.8 g/mol
InChI Key: WBMUDYPJDDBFRN-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorophenyl)-1,3-thiazolidine-3-carbonyl]benzoic acid is an organic compound that features a thiazolidine ring, a chlorophenyl group, and a benzoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of science, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-chlorobenzaldehyde with cysteine to form the thiazolidine ring, followed by acylation with benzoyl chloride to introduce the benzoic acid moiety .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chlorophenyl)-1,3-thiazolidine-3-carbonyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-[2-(4-Chlorophenyl)-1,3-thiazolidine-3-carbonyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities, such as antimicrobial and anti-inflammatory properties, are of interest.

    Medicine: It is investigated for its potential therapeutic effects, including anticancer and neuroprotective activities.

    Industry: The compound can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[2-(4-Chlorophenyl)-1,3-thiazolidine-3-carbonyl]benzoic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity. The benzoic acid moiety can contribute to the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)benzoic acid: Similar structure but lacks the thiazolidine ring.

    Thiazolidine derivatives: Compounds with similar thiazolidine rings but different substituents.

Uniqueness

2-[2-(4-Chlorophenyl)-1,3-thiazolidine-3-carbonyl]benzoic acid is unique due to the combination of the thiazolidine ring, chlorophenyl group, and benzoic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-1,3-thiazolidine-3-carbonyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3S/c18-12-7-5-11(6-8-12)16-19(9-10-23-16)15(20)13-3-1-2-4-14(13)17(21)22/h1-8,16H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMUDYPJDDBFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=CC=CC=C2C(=O)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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